molecular formula C10H8ClF4NO B12238970 N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide

N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide

Cat. No.: B12238970
M. Wt: 269.62 g/mol
InChI Key: JWOUOUAJNMZAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a trifluorobutanamide moiety, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 2-chloro-4-fluoroaniline with 4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.

Major Products Formed

    Substitution: Products with various nucleophiles replacing the chloro or fluoro groups.

    Reduction: Corresponding amines.

    Oxidation: Phenolic or quinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases due to its ability to modulate cytokine production.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-fluorophenyl)sulfamoylcyclohex-1-ene-1-carboxylate (TAK-242): Known for its role as a Toll-like receptor 4 (TLR4) signaling inhibitor.

    4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines: Studied for their antimicrobial activity.

Uniqueness

N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide stands out due to its trifluorobutanamide moiety, which imparts unique chemical stability and biological activity

Properties

Molecular Formula

C10H8ClF4NO

Molecular Weight

269.62 g/mol

IUPAC Name

N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C10H8ClF4NO/c11-7-5-6(12)1-2-8(7)16-9(17)3-4-10(13,14)15/h1-2,5H,3-4H2,(H,16,17)

InChI Key

JWOUOUAJNMZAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)CCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.